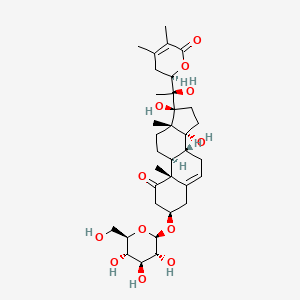

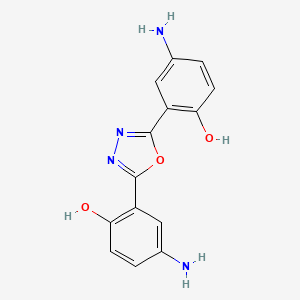

Benzenesulfonic acid, 4-((5-((2,4-dimethylphenyl)azo)-2,4-dihydroxyphenyl)azo)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

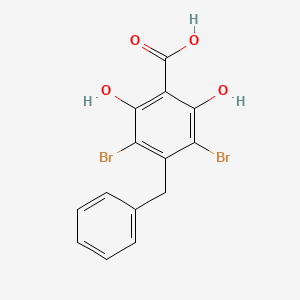

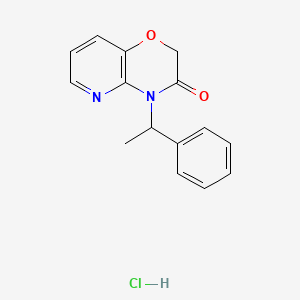

ベンゼンスルホン酸, 4-((5-((2,4-ジメチルフェニル)アゾ)-2,4-ジヒドロキシフェニル)アゾ)- は、アゾ化合物と呼ばれるクラスに属する複雑な有機化合物です。これらの化合物は、芳香環に1つまたは複数のアゾ基(-N=N-)が結合していることを特徴としています。この特定の化合物は、その鮮やかな色で注目されており、染料や顔料業界で使用されています。

製造方法

合成経路と反応条件

ベンゼンスルホン酸, 4-((5-((2,4-ジメチルフェニル)アゾ)-2,4-ジヒドロキシフェニル)アゾ)- の合成は、通常、ジアゾ化反応に続いてアゾカップリングを行います。このプロセスは、2,4-ジメチルアニリンを低温で亜硝酸ナトリウムと塩酸でジアゾ化してジアゾニウム塩を生成することから始まります。この中間体は、アルカリ性条件下で2,4-ジヒドロキシベンゼンスルホン酸とカップリングして、最終的なアゾ化合物を生成します。

工業生産方法

この化合物の工業生産は、同様の合成経路に従いますが、より大規模に行われます。反応条件は、高い収率と純度を確保するために最適化されます。反応条件を安定させ、効率を向上させるために、連続フロー反応器や自動化システムがしばしば使用されます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonic acid, 4-((5-((2,4-dimethylphenyl)azo)-2,4-dihydroxyphenyl)azo)- typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2,4-dimethylaniline using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with 2,4-dihydroxybenzenesulfonic acid under alkaline conditions to yield the final azo compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.

化学反応の分析

反応の種類

ベンゼンスルホン酸, 4-((5-((2,4-ジメチルフェニル)アゾ)-2,4-ジヒドロキシフェニル)アゾ)- は、次のものを含むさまざまな化学反応を起こします。

酸化: この化合物は、過マンガン酸カリウムやクロム酸などの強力な酸化剤で酸化でき、アゾ結合の開裂につながります。

還元: アゾ基の還元は、ジチオナイトナトリウムや触媒の存在下での水素などの還元剤を使用して行うことができ、対応するアミンが生成されます。

置換: 求電子置換反応は、芳香環で起こり、化合物のさらなる官能基化が可能になります。

一般的な試薬と条件

酸化: 過マンガン酸カリウム、クロム酸。酸性または中性条件。

還元: ジチオナイトナトリウム、触媒(例:炭素上のパラジウム)を伴う水素。中性または塩基性条件。

置換: ハロゲンやニトロ基などの求電子剤。通常はルイス酸触媒の存在下。

主な生成物

酸化: ベンゼンスルホン酸誘導体やニトロ化合物などの開裂生成物。

還元: 対応するアミン。

置換: さまざまな置換ベンゼンスルホン酸誘導体。

科学的研究の応用

ベンゼンスルホン酸, 4-((5-((2,4-ジメチルフェニル)アゾ)-2,4-ジヒドロキシフェニル)アゾ)- は、科学研究にいくつかの応用があります。

化学: さまざまな物質の検出と定量化のための分析化学における染料として使用されます。

生物学: 顕微鏡下で細胞成分を可視化するための染色技術に使用されます。

医学: 生体分子と相互作用する能力により、潜在的な治療用途が調査されています。

工業: 繊維、プラスチック、その他の材料のための染料や顔料の製造に使用されます。

作用機序

ベンゼンスルホン酸, 4-((5-((2,4-ジメチルフェニル)アゾ)-2,4-ジヒドロキシフェニル)アゾ)- の作用機序は、アゾ基を介した分子標的との相互作用に関与しています。この化合物は、アミンを生成するために還元を受けることができ、その後、さまざまな生物学的経路と相互作用することができます。特定の分子標的と経路は、タンパク質や核酸に結合するなど、その適用状況によって異なります。

類似の化合物との比較

類似の化合物

- ベンゼンスルホン酸, 4-((2,4-ジメチルフェニル)アゾ)-

- ベンゼンスルホン酸, 4-((2-ヒドロキシフェニル)アゾ)-

- ベンゼンスルホン酸, 4-((4-ニトロフェニル)アゾ)-

独自性

ベンゼンスルホン酸, 4-((5-((2,4-ジメチルフェニル)アゾ)-2,4-ジヒドロキシフェニル)アゾ)- は、芳香環にジメチル基とジヒドロキシ基の両方が存在することでユニークです。この構造的特徴は、強化された溶解度や特定の反応性パターンなど、独特の化学的特性を与え、アナログと比較して特定の用途で特に役立ちます。

類似化合物との比較

Similar Compounds

- Benzenesulfonic acid, 4-((2,4-dimethylphenyl)azo)-

- Benzenesulfonic acid, 4-((2-hydroxyphenyl)azo)-

- Benzenesulfonic acid, 4-((4-nitrophenyl)azo)-

Uniqueness

Benzenesulfonic acid, 4-((5-((2,4-dimethylphenyl)azo)-2,4-dihydroxyphenyl)azo)- is unique due to the presence of both dimethyl and dihydroxy groups on the aromatic rings. This structural feature imparts distinct chemical properties, such as enhanced solubility and specific reactivity patterns, making it particularly useful in certain applications compared to its analogs.

特性

CAS番号 |

72138-98-8 |

|---|---|

分子式 |

C20H18N4O5S |

分子量 |

426.4 g/mol |

IUPAC名 |

4-[[5-[(2,4-dimethylphenyl)diazenyl]-2,4-dihydroxyphenyl]diazenyl]benzenesulfonic acid |

InChI |

InChI=1S/C20H18N4O5S/c1-12-3-8-16(13(2)9-12)22-24-18-10-17(19(25)11-20(18)26)23-21-14-4-6-15(7-5-14)30(27,28)29/h3-11,25-26H,1-2H3,(H,27,28,29) |

InChIキー |

NQOVDDULHPGVSH-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=C(C=C1)N=NC2=C(C=C(C(=C2)N=NC3=CC=C(C=C3)S(=O)(=O)O)O)O)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。